molecular formula C16H15NO3 B14581495 N-(Acetyloxy)-N-benzylbenzamide CAS No. 61548-88-7

N-(Acetyloxy)-N-benzylbenzamide

Cat. No.: B14581495
CAS No.: 61548-88-7
M. Wt: 269.29 g/mol
InChI Key: WIHHTKHNSCJQFD-UHFFFAOYSA-N
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Description

N-(Acetyloxy)-N-benzylbenzamide is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. As a derivative of the N-benzylbenzamide scaffold, it serves as a valuable building block for the design and synthesis of novel bioactive molecules. Compounds within this class have been investigated for their diverse biological activities. Notably, research into N-benzylbenzamide derivatives has identified potent tubulin polymerization inhibitors that bind to the colchicine site, demonstrating significant antitumor and anti-vascular activities in preclinical models . These findings highlight the potential of this chemical class in the development of new anticancer agents. Beyond its pharmacological potential, the carboxamide functional group is a fundamental motif in supramolecular chemistry and crystal engineering. Amide-bearing molecules are programmed to participate in multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, which drive their self-assembly into complex supramolecular architectures . This makes this compound a compound of interest for materials science research, where it can be used to study the formation of diverse topological motifs, from one-dimensional tapes to three-dimensional networks. Researchers can utilize this compound as a key intermediate to explore structure-activity relationships or to fabricate novel molecular materials. Its structure, featuring both hydrogen bond donor and acceptor atoms, allows for the creation of extended hydrogen-bonded networks in the solid state, which can be characterized by techniques such as single-crystal X-ray diffraction . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61548-88-7

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

[benzoyl(benzyl)amino] acetate

InChI

InChI=1S/C16H15NO3/c1-13(18)20-17(12-14-8-4-2-5-9-14)16(19)15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI Key

WIHHTKHNSCJQFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations of Reactions Involving N Acetyloxy N Benzylbenzamide and Its Structural Analogues

Nucleophilic Substitution Pathways at Amide Nitrogen

The nitrogen atom in amides, particularly in those substituted with two electronegative atoms like N-(acyloxy)-N-alkoxyamides, becomes a viable electrophilic center. This characteristic allows for nucleophilic substitution reactions to occur at the amide nitrogen, a pathway that is uncommon for typical amides.

N-acyloxy-N-alkoxyamides are a class of anomeric amides that exhibit mutagenic properties. arkat-usa.orgpublish.csiro.au Their biological activity is linked to their ability to react with nucleophilic centers in DNA. researchgate.net The reactivity of these compounds is attributed to the pyramidalization of the amide nitrogen due to the presence of two electronegative substituents. nih.gov This structural feature reduces the resonance stabilization typically found in planar amides and makes the nitrogen atom more susceptible to nucleophilic attack. nih.gov

Chemical reactivity studies have revealed that these amides can undergo SN2-type reactions at the amide nitrogen. arkat-usa.orgresearchgate.net In the presence of nucleophiles such as organic amines, glutathione, and azide, direct substitution of the acyloxy group at the nitrogen occurs. arkat-usa.orgrsc.org The SN2 reaction at the sp3-hybridized amide nitrogen is facilitated by the anomeric weakening of the N-OCOR' bond by the adjacent alkoxy group. arkat-usa.orgresearchgate.net This weakening is due to the overlap of the p-type lone pair of the alkoxy oxygen with the σ* orbital of the N-OCOR' bond. arkat-usa.org

Theoretical modeling of the SN2 reaction of N-formyloxy-N-methoxyformamide with ammonia and methanethiol indicates a process geometrically and electronically similar to classical SN2 reactions at carbon. arkat-usa.org The transition states are nearly linear and exhibit significant charge separation, with partial nitrenium ion character at the amide nitrogen. arkat-usa.orgresearchgate.net This suggests a non-synchronous process where the cleavage of the nitrogen-acyloxy bond is slightly ahead of the formation of the new nitrogen-nucleophile bond. arkat-usa.org The activation energies for these reactions are modest, and a significant contribution to the negative entropy of activation is the ordering of solvent molecules around the charge-separated transition state. arkat-usa.orgrsc.org

Experimental evidence supports these theoretical findings. For instance, the reaction of N-acetoxy-N-butoxybenzamide with a series of substituted anilines showed a Hammett reaction constant (ρ) of –0.910. arkat-usa.org This value is smaller than that for aniline reactions at alkyl or acyl centers, indicating that the positive charge developing on the nitrogen of the leaving group is not fully transferred to the incoming aniline but is partially delocalized onto the alkoxyamide structure. arkat-usa.org

In contrast to N-acyloxy-N-alkoxyamides, their structural analogues, N-acyloxy-N-alkylamides, are resistant to nucleophilic attack and are non-mutagenic. arkat-usa.orgresearchgate.net The substitution of the alkoxy group with an alkyl group leads to a much higher activation energy for the SN2 reaction, highlighting the crucial role of the anomeric effect in promoting nucleophilic substitution at the amide nitrogen. arkat-usa.orgresearchgate.net

While direct SN2 reactions at the amide nitrogen are characteristic of N-acyloxy-N-alkoxyamides, the more common reaction pathway for amides in general is nucleophilic acyl substitution. In this mechanism, the nucleophile attacks the electrophilic carbonyl carbon of the amide. futurelearn.com However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization of the amide bond. byjus.comuomustansiriyah.edu.iq The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. futurelearn.com

For a nucleophilic acyl substitution to occur with an amide, either the nucleophile must be very strong or the amide must be "activated". byjus.com The reaction proceeds through a tetrahedral intermediate. byjus.com The stability of this intermediate and the ability of the leaving group to depart determine the feasibility of the reaction. masterorganicchemistry.com In the case of a typical amide, the leaving group would be an amide anion (R₂N⁻), which is a very strong base and therefore a poor leaving group. masterorganicchemistry.com

Hydrolysis of amides, which is a type of nucleophilic acyl substitution, can be achieved under strong acidic or basic conditions with heating. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and facilitating the attack by a weak nucleophile like water. youtube.com Under basic conditions, a strong nucleophile like hydroxide attacks the carbonyl carbon directly. youtube.com

ReactantNucleophileReaction TypeKey Mechanistic Feature
N-Acyloxy-N-alkoxyamideAmines, Thiols, AzideSN2 at NitrogenAnomeric weakening of the N-O bond
N-Benzyl-N-Boc-amideHydroxide, Water (acid-catalyzed)Nucleophilic Acyl SubstitutionAttack at the carbonyl carbon

Catalytic Amidation Reaction Mechanisms

Direct amidation of carboxylic acids with amines is a more atom-economical approach to amide bond formation. This transformation is often facilitated by catalysts, with boron and zirconium-based catalysts being particularly effective.

Boronic acids are effective catalysts for the direct amidation of carboxylic acids and amines. nih.gov The generally accepted mechanism involves the formation of an acyloxyboronic acid intermediate. nih.gov This intermediate is formed by the reaction of the carboxylic acid with the boronic acid. nih.govrsc.org This "mixed anhydride" activates the carboxylic acid towards nucleophilic attack by the amine. nih.gov

However, detailed mechanistic studies have brought the simplicity of this monoacyloxyboron mechanism into question. nih.gov It has been shown that borinic acids, which are stronger Lewis acids than boronic acids, are not competent catalysts for amidation. nih.gov This suggests that at least three free coordination sites on the boron atom are necessary for catalysis to occur. nih.gov

Kinetic studies have revealed a first-order dependence on the catalyst concentration. nih.gov Interestingly, an excess of carboxylic acid can inhibit the reaction, suggesting the formation of off-cycle inactive species. nih.gov The reaction rate shows a positive dependence on the amine concentration, which supports mechanisms involving an active species containing both the amine and the boronic acid catalyst. nih.gov

Recent proposals suggest the involvement of dimeric B-O-B species as active intermediates in the catalytic cycle. rsc.org These bridged B-O-B systems are readily formed from boronic acids in the presence of carboxylic acids. nih.gov The amine then reacts with this activated species, leading to the formation of the amide.

Catalyst TypeKey IntermediateRole of AmineEffect of Excess Carboxylic Acid
Boronic AcidAcyloxyboronic acid / Dimeric B-O-B speciesReactant and potentially part of the active catalytic speciesInhibition

Zirconium-based catalysts are also highly effective for direct amidation reactions. Mechanistic studies, including kinetics, NMR spectroscopy, and DFT calculations, have provided significant insights into the catalytic cycle. nih.gov The reaction is first order with respect to the zirconium catalyst and shows a positive rate dependence on the amine concentration. nih.govresearchgate.net Similar to boron catalysis, a negative rate dependence on the carboxylic acid concentration is observed under certain conditions, indicating the formation of reversible off-cycle species. nih.gov

DFT calculations suggest that a dinuclear zirconium species is the active catalyst, with lower energy barriers for the amidation reaction compared to mononuclear species. nih.govnih.gov The proposed mechanism involves the nucleophilic attack of the amine on a terminal η²-carboxylate ligand of the dinuclear zirconium catalyst. nih.gov This is followed by a C-O bond cleavage step, with an intermediate proton transfer from the nitrogen to the oxygen, facilitated by an additional equivalent of amine. nih.gov

More recent research has identified discrete zirconium oxo clusters (ZrOCs), such as dodeca- and hexazirconium oxo clusters, as the key active species in these reactions. nih.govrsc.org These clusters form rapidly in situ from commercially available zirconium salts under the reaction conditions. nih.gov The involvement of these well-defined clusters helps to explain the observed reactivity and provides a more detailed picture of the catalytic cycle. nih.govrsc.org

CatalystProposed Active SpeciesKey Mechanistic Steps
Zirconium(IV) saltsDinuclear Zirconium Species / Zirconium Oxo Clusters (ZrOCs)1. Nucleophilic attack of amine on a Zr-bound carboxylate. 2. Amine-assisted proton transfer. 3. C-O bond cleavage.

Enzyme-Catalyzed Deacetylation Mechanisms

Enzymes, as highly specific and efficient biocatalysts, can be employed for the selective deacetylation of N-acetylated compounds.

Acylase I is an enzyme that has been identified to catalyze the hydrolysis of N-acetyl-L-cysteine (NAC). nih.gov The enzyme facilitates the deacetylation of NAC and other S-alkyl-N-acetyl-L-cysteines. nih.gov The catalytic efficiency of acylase I is dependent on the structure of the substrate. S-alkyl-N-acetyl-L-cysteines with short and unbranched S-alkyl substituents are good substrates, while those with long or branched S-alkyl groups are poor substrates. nih.gov This substrate specificity is related to the molar volume and hydrophobicity (log P values) of the substrates. nih.gov

The general mechanism for enzyme-catalyzed deacetylation involves the binding of the acetylated substrate to the active site of the enzyme. Key amino acid residues in the active site then participate in the hydrolysis of the amide bond, releasing the deacetylated product and acetate (B1210297). For example, N-acetylglucosamine deacetylases catalyze the removal of the acetyl group from chitin to produce chitosan. researchgate.net The mechanism of base-catalyzed amide hydrolysis provides a chemical analogy, where a strong nucleophile (hydroxide) attacks the carbonyl carbon of the amide. etsu.edu In the enzymatic reaction, a nucleophilic residue in the active site, often activated by a nearby basic residue, performs a similar role.

Enzymatic deacetylation can also be a key step in dynamic biological processes. For instance, the enzyme sirtuin-3 can catalyze the deacetylation of a small peptide, which in the presence of DNA, can drive the formation and shape transformation of biomolecular condensates. nih.gov

EnzymeSubstrate ExampleKey Aspect of Mechanism
Acylase IN-acetyl-L-cysteineSubstrate specificity based on size and hydrophobicity of the substituent.
N-acetylglucosamine deacetylaseChitinHydrolysis of the N-acetyl group to form chitosan.
Sirtuin-3Acetylated peptidesCan trigger dynamic changes in biomolecular assemblies.

Schiff's Base Complex Formation in Lipase-Catalyzed Deacetylation

The enzymatic deacetylation of N-(Acetyloxy)-N-benzylbenzamide by lipases does not proceed through the formation of a Schiff's base complex. Instead, the reaction follows the canonical mechanism for serine hydrolases, the class of enzymes to which lipases belong nih.govthieme-connect.de. This mechanism is characterized by the action of a catalytic triad composed of serine, histidine, and either aspartic acid or glutamic acid residues within the enzyme's active site nih.govmdpi.com.

The catalytic cycle begins with the activation of the serine residue by the histidine and aspartate residues. This activated serine then acts as a nucleophile, attacking the carbonyl carbon of the acetyl group on the substrate nih.gov. This nucleophilic attack results in the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole," a structural feature of the active site that accommodates the negative charge on the oxygen atom nih.gov. Subsequently, this intermediate collapses, leading to the release of the N-benzylbenzamide portion of the molecule and the formation of an acyl-enzyme intermediate. The final step involves the hydrolysis of this acyl-enzyme complex by a water molecule, which regenerates the active site serine and releases acetic acid as the final product mdpi.com. This catalytic process is highly efficient and is the established pathway for the hydrolysis of esters and amides by this enzyme class nih.govnih.govresearchgate.net.

Chemoselectivity and Regioselectivity Considerations in Enzymatic Hydrolysis

Enzymatic hydrolysis involving lipases is renowned for its high degree of chemoselectivity and regioselectivity, which is critical when a molecule possesses multiple reactive sites. In the case of this compound, the molecule contains both an acetyloxy group (an ester-like linkage) and a benzamide (B126) group. Lipases exhibit a distinct preference for hydrolyzing ester bonds over the more stable amide bonds thieme-connect.de. This inherent chemoselectivity ensures that enzymatic catalysis would selectively cleave the acetyl group, yielding N-hydroxy-N-benzylbenzamide, while leaving the core benzamide structure intact.

This selectivity is well-documented in studies of similar substrates containing both amine and hydroxyl functionalities. For instance, in the lipase-catalyzed acylation of 5-hydroxymethylfurfurylamine (HMFA), which has both a primary amine and a primary alcohol, the enzyme demonstrates a profound preference for N-acylation over O-acylation nih.govacs.org. The reaction can be controlled to produce the mono-N-acylated product with high yield and selectivity nih.govacs.org. The amount of the acyl donor is a key factor; a large excess can lead to the formation of the N,O-diacetylated product, but under controlled conditions, selective N-acylation is dominant nih.gov. This preference for N-acylation in synthesis translates to a preference for O-deacylation in hydrolysis, as the reverse reaction is governed by the same enzymatic machinery.

The table below, based on the findings for the acylation of 5-hydroxymethylfurfurylamine with various esters catalyzed by Candida antarctica lipase B (CALB), illustrates the enzyme's ability to selectively target the amine group, which is analogous to the preferential cleavage of the less stable acetyloxy group in the target molecule.

Acyl Donor (Ester)SubstrateBiocatalystProductSelectivity
Ethyl acetate5-HydroxymethylfurfurylamineEziG-CALBN-[(5-(Hydroxymethyl)furan-2-yl)methyl]acetamideHigh N-acylation selectivity
Ethyl methoxyacetate5-HydroxymethylfurfurylamineEziG-CALBN-[(5-(Hydroxymethyl)furan-2-yl)methyl]-2-methoxyacetamideHigh N-acylation selectivity
Ethyl propanoate5-HydroxymethylfurfurylamineEziG-CALBN-[(5-(Hydroxymethyl)furan-2-yl)methyl]propionamideHigh N-acylation selectivity

This data is derived from studies on the chemoselective acylation of a substrate with both amine and hydroxyl groups, demonstrating the selectivity of lipase catalysis. nih.govacs.org

This enzymatic selectivity makes lipases ideal biocatalysts for the precise deprotection or modification of polyfunctional molecules like this compound.

Radical-Mediated Transformation Pathways

The N-benzyl group of this compound can be cleaved through photocatalytic N-dealkylation, a process that proceeds via a radical-mediated mechanism. This transformation is particularly useful as the N-debenzylation of amides can be challenging under conventional conditions.

One plausible mechanism involves the generation of a reactive radical species, such as a bromo radical (Br•), via the oxidation of a bromide salt by a photocatalyst under irradiation researchgate.net. The bromo radical initiates the process by abstracting a hydrogen atom from the benzylic position (the carbon atom of the benzyl (B1604629) group attached to the nitrogen). This hydrogen atom transfer (HAT) step generates a resonance-stabilized benzyl radical intermediate researchgate.net. This intermediate is then oxidized, often through a single-electron transfer (SET) process, to form a highly electrophilic iminium cation. The reaction is completed by the hydrolysis of this iminium cation, which cleaves the carbon-nitrogen bond to yield the debenzylated amide and benzaldehyde as a byproduct researchgate.net. This method is advantageous as it operates under mild conditions and avoids the use of heavy metals researchgate.net.

This compound and its structural analogues can undergo arylation through radical-mediated pathways involving diaryliodonium salts. These salts are effective electrophilic arylating agents that can react through several mechanisms, including radical pathways, especially under photoredox catalysis nih.govbeilstein-journals.org.

In a photocatalytic cycle, a photocatalyst, upon irradiation with visible light, becomes excited and can engage in a single-electron transfer (SET) with the diaryliodonium salt nih.gov. This SET process reduces the iodonium salt, causing it to fragment into an aryl radical and an aryl iodide molecule nih.govbeilstein-journals.org. The newly generated aryl radical is a highly reactive intermediate that can then be trapped by the this compound substrate to form a new carbon-heteroatom or carbon-carbon bond. The specific site of arylation would depend on the reaction conditions and the substrate's electronic properties. The involvement of a radical pathway can be confirmed by experiments where the reaction is inhibited by the addition of a radical scavenger like TEMPO beilstein-journals.org.

The chemoselectivity of the arylation when using unsymmetrical diaryliodonium salts (Ar¹-I⁺-Ar²) is a significant consideration. Generally, aryl groups with electron-withdrawing substituents are transferred more readily than those with electron-donating groups nih.govnih.gov. This allows for the design of iodonium salts where one aryl group acts as a non-transferable "dummy" ligand, ensuring the selective transfer of the desired aryl group nih.gov.

Diaryliodonium Salt TypeTransferred Aryl Group CharacteristicRationale
Symmetrical (Ar-I⁺-Ar)ArOnly one type of aryl group is available for transfer.
Unsymmetrical (Ar¹-I⁺-Ar²)More electron-deficient aryl groupThe electron-deficient group is preferentially transferred in polar, non-radical pathways. nih.gov
Unsymmetrical with "dummy" ligandDesired aryl groupA sterically bulky or electron-rich dummy ligand (e.g., 2,4,6-trimethoxyphenyl) resists transfer, ensuring high selectivity. nih.gov

This table summarizes the general selectivity patterns observed in arylation reactions using different types of diaryliodonium salts.

Rearrangement and Isomerization Mechanisms

While the specific rearrangement of an N-benzoyloxyiminium ion is not the primary thermal pathway for this compound itself, closely related structural analogues, such as N-acyloxy-N-alkoxyamides, are known to undergo a characteristic thermal rearrangement known as the HERON reaction (Heteroatom Rearrangement On Nitrogen).

The thermal decomposition of N-acyloxy-N-alkoxyamides involves a competition between two main pathways. The first is an intramolecular rearrangement (the HERON reaction), which produces an anhydride and an alkoxynitrene intermediate. The second pathway is the homolytic cleavage (homolysis) of the N–OAcyl bond, which generates an alkoxyamidyl radical. These competing pathways are a consequence of the inherent instability of the N,N-bisoxo-substituted amide structure, which features reduced amide resonance and anomeric destabilization of the N–OAcyl bond.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricate details of reaction pathways at the atomic level.

The N-dealkylation of tertiary amines and amides is a critical transformation in both synthetic chemistry and drug metabolism. nih.govmdpi.com For N-(Acetyloxy)-N-benzylbenzamide, the removal of the benzyl (B1604629) group represents a key potential reaction. DFT studies on analogous N-alkylated benzamides help to elucidate the mechanistic steps involved.

The widely accepted mechanism for metabolic N-dealkylation, catalyzed by enzymes like cytochrome P450, involves the hydroxylation of the carbon atom alpha to the nitrogen. nih.govsemanticscholar.org This creates an unstable hemiaminal intermediate which then spontaneously breaks down to yield the dealkylated amide and an aldehyde (in this case, benzaldehyde). semanticscholar.org

Computational modeling using DFT can map the potential energy surface of this reaction. Key parameters that can be calculated include:

Activation Energies: The energy barrier for the initial hydrogen atom abstraction from the benzylic carbon.

Intermediate Stability: The relative energies of radical or cationic intermediates.

Transition State Geometries: The precise atomic arrangement at the peak of the energy barrier.

Studies on the oxidative dealkylation of related N,N-dimethylbenzamides have confirmed the intermediacy of a carbon-centered radical alpha to the amide nitrogen during the process. researchgate.net DFT calculations can model the formation and subsequent cyclization or reaction pathways of such radicals, providing insight into product distributions. researchgate.net For this compound, DFT could be used to compare the N-benzyl dealkylation pathway with potential reactions involving the acetyloxy group, predicting the most likely metabolic or degradation products.

Gas-phase theoretical studies, often complementing mass spectrometry experiments, provide fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. The fragmentation of argentinated N-allylbenzamides, for instance, has been studied using collision-induced dissociation and DFT calculations to understand intramolecular cyclization pathways. nih.gov

For a compound like this compound, gas-phase studies could model its behavior under catalytic conditions for amidation or transamidation. For example, the catalytic role of amphoteric oxides like Al₂O₃ in activating the amide carbonyl group for C–N bond cleavage has been investigated computationally. rsc.org Theoretical calculations can determine the energies of intermediates and transition states, clarifying the role of the catalyst in lowering the activation energy of the reaction. rsc.org Furthermore, studies on the reaction of the benzyl radical with atomic oxygen have used quantum chemistry and statistical reaction rate theory to map the complex potential energy surfaces and predict product branching ratios, which could be analogous to potential oxidative degradation pathways of the benzyl moiety in this compound. rsc.orgresearchgate.net

Structure-Activity Relationship Modeling

Structure-activity relationship (SAR) models are crucial for rational drug design, allowing chemists to correlate a molecule's structural features with its biological activity.

QSAR analysis establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. frontiersin.org This is achieved by correlating physicochemical properties or calculated molecular descriptors with observed activity. For benzamide (B126) derivatives, QSAR studies have been successfully used to identify the key structural requirements for various biological activities, such as anti-leukotriene or antimicrobial effects. nih.govresearchgate.net

A typical QSAR model is expressed as an equation: Activity = c₀ + c₁ (descriptor₁) + c₂ (descriptor₂) + ...

Key molecular descriptors calculated using computational methods like DFT or semi-empirical methods (e.g., AM1) include: biolscigroup.usresearchgate.netresearchgate.net

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, dipole moment, and atomic net charges. biolscigroup.usresearchgate.net

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters.

Hydrophobic Descriptors: The logarithm of the partition coefficient (log P).

The following table presents typical descriptors used in QSAR studies of benzamide and benzothiazole (B30560) derivatives and their general influence on biological activity.

DescriptorTypeTypical Influence on ActivityReference
EHOMO ElectronicHigher values can correlate with increased reactivity or electron-donating ability. biolscigroup.us
ELUMO ElectronicLower values indicate a greater ability to accept electrons, which can be crucial for interactions. researchgate.net
Dipole Moment (µ) ElectronicLower values were found to improve anthelmintic activity in one study of benzimidazoles. biolscigroup.us
Atomic Charges (q) ElectronicThe charge distribution is critical for electrostatic interactions with a biological target. researchgate.net
Polarizability (α) ElectronicRelates to the deformability of the electron cloud, influencing van der Waals interactions. researchgate.net
Log P HydrophobicIndicates how a molecule partitions between an oily and an aqueous phase, affecting its ability to cross cell membranes. researchgate.net

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with varied substituents on the benzyl and benzoyl rings. The resulting data would allow for the development of a predictive model to design derivatives with potentially enhanced activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.comajrconline.org This method is essential for understanding the molecular basis of a drug's action and for virtual screening of compound libraries. mdpi.combenthamscience.com The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. scispace.com

Docking simulations on various benzamide derivatives have been performed to elucidate their interactions with targets like DNA gyrase, acetylcholinesterase, and topoisomerases. mdpi.comnih.govucsd.edu These studies reveal key interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the protein's active site. nih.gov

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein.

Electrostatic Interactions: Driven by the charge distribution on both molecules. ajrconline.org

The stability of these docked complexes is often further assessed using molecular dynamics (MD) simulations, which model the movement of atoms over time. nih.govnih.gov

The table below summarizes findings from a docking study of benzamide derivatives with the E. coli DNA gyrase B enzyme.

CompoundDocking ScoreInteracting ResiduesHydrogen Bonds FormedReference
Derivative 1a -SER 438, ASP 4375 mdpi.comscispace.com
Derivative 1c -SER 438, ASP 437- mdpi.comscispace.com
Derivative 1f --5 mdpi.comscispace.com

A molecular docking study of this compound would require a hypothesized biological target. The simulation would then predict its binding mode, affinity, and the specific amino acid residues involved in the interaction, guiding further optimization of its structure.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling provides quantitative data on the stability, reactivity, and reaction rates of chemical processes. nih.gov These models are crucial for understanding reaction mechanisms and for process optimization.

Thermodynamic properties of benzamide and its N-methylated derivatives, such as vapor pressures and enthalpies of sublimation, vaporization, and fusion, have been determined experimentally and computationally. researchgate.net Such data is vital for understanding phase transitions and for the design of purification processes. For this compound, computational methods could predict these properties, offering valuable physical data.

Kinetic modeling, often combined with quantum chemical calculations, can predict reaction rate constants. rsc.org Studies have demonstrated a correlation between thermodynamics and kinetics in hydride transfer reactions involving benzopyran compounds, where the reaction site is connected to a substituent through a benzene (B151609) ring. mdpi.comnih.gov This principle, where electronic effects are transferred through conjugated systems, is highly relevant to this compound. A kinetic model for its N-dealkylation, for example, could predict how different substituents on the aromatic rings would alter the reaction rate, providing a powerful tool for controlling its reactivity and stability.

Gibbs Free Energy Calculations for Reaction Energetics4.3.2. Computational Kinetic Studies

A table of mentioned compounds cannot be generated as no compounds were discussed in the context of the requested computational studies.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to N-(Acetyloxy)-N-benzylbenzamide provides a wealth of information regarding its proton and carbon framework.

Detailed ¹H and ¹³C NMR Analysis for Structural Assignments

The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the various protons within the molecule. The benzylic protons typically appear as a singlet or a multiplet, depending on the solvent and temperature, in the range of 4.5-5.0 ppm. The aromatic protons of the benzyl (B1604629) and benzoyl groups resonate in the region of 7.2-8.0 ppm, often displaying complex splitting patterns due to coupling between adjacent protons. The acetyl group's methyl protons give rise to a sharp singlet, usually observed around 2.1-2.3 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbons of the amide and acetyloxy groups are readily identifiable by their characteristic downfield shifts, typically appearing in the range of 165-175 ppm. The aromatic carbons resonate between 125-140 ppm, while the benzylic carbon is found further upfield, generally around 45-55 ppm. The methyl carbon of the acetyl group is observed at approximately 20-25 ppm.

Detailed analysis of related benzamide (B126) structures, such as N-benzylbenzamide, further supports these assignments. For instance, in N-benzylbenzamide, the benzylic protons are observed around 4.6 ppm, and the aromatic protons are in the 7.2-7.8 ppm range. semanticscholar.orgchemicalbook.combeilstein-journals.org The corresponding ¹³C NMR shows the amide carbonyl at approximately 167.5 ppm and the benzylic carbon at 44.2 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzamide Derivatives in CDCl₃

Assignment N-benzylbenzamide N-benzyl-4-methylbenzamide
¹H NMR
Benzylic CH₂4.65 (d, J = 5.5 Hz, 2H) rsc.org4.63 (d, J = 5.0 Hz, 2H) rsc.org
Aromatic CH7.26-7.80 (m, 10H) rsc.org7.22-7.69 (m, 9H) rsc.org
NH6.44 (brs, 1H) rsc.org6.49 (bs, 1H) rsc.org
Methyl CH₃-2.39 (s, 3H) rsc.org
¹³C NMR
C=O (Amide)167.5 rsc.orgNot explicitly provided
Aromatic C127.1, 127.7, 128.1, 128.7, 128.9, 131.7, 134.5, 138.2 rsc.orgNot explicitly provided
Benzylic CH₂44.2 rsc.orgNot explicitly provided
Methyl CH₃-Not explicitly provided

NMR Studies for Reaction Intermediate Identification

NMR spectroscopy is a powerful tool for monitoring chemical reactions and identifying transient intermediates. In the context of reactions involving this compound, NMR can be used to track the formation and consumption of species over time. For example, in studies of acylation reactions, the appearance and disappearance of signals corresponding to starting materials, intermediates, and products can provide crucial mechanistic details. utwente.nl The chemical shift changes of the benzylic and aromatic protons can indicate the formation of charged or highly polarized intermediates. utwente.nl For instance, the formation of an acetyl ammonium (B1175870) ion as a key intermediate in certain acetylation reactions has been identified through in-depth NMR monitoring. utwente.nl

Mass Spectrometry (MS) Techniques

Mass spectrometry provides invaluable information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For related compounds like N-benzyl-4-methoxybenzamide, HRMS has been used to confirm the calculated mass, lending confidence to the structural assignment. beilstein-journals.org

Mechanistic Insights from Fragmentation Patterns

The fragmentation pattern observed in the mass spectrum of this compound under electron ionization (EI) provides a fingerprint of the molecule and reveals its inherent bond strengths and stabilities of the resulting fragments. Amides typically undergo characteristic fragmentation pathways. libretexts.org For N-benzylbenzamide, a common fragment is the benzoyl cation (m/z 105), formed by cleavage of the amide C-N bond. semanticscholar.orgnih.gov Another prominent fragment is the benzyl cation or tropylium (B1234903) ion (m/z 91). semanticscholar.org The fragmentation of this compound is expected to show additional pathways involving the loss of the acetyloxy group or acetic anhydride. The study of fragmentation patterns of similar molecules can help in predicting the behavior of this compound. researchgate.netresearchgate.netnih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amide and ester functionalities. A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration. The ester carbonyl stretching of the acetyloxy group would likely appear at a higher frequency, typically around 1735-1750 cm⁻¹. The N-H stretching vibration, if present in any related impurities like N-benzylbenzamide, would be observed as a band in the 3200-3400 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while C-H bending vibrations give rise to patterns in the fingerprint region (below 1500 cm⁻¹). The presence of these characteristic bands in the IR spectrum provides strong evidence for the assigned structure.

Table 2: Characteristic IR Absorption Frequencies for Benzamide Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide C=OStretch1630-1680
Ester C=OStretch1735-1750
N-H (in secondary amides)Stretch3200-3400 rsc.org
Aromatic C-HStretch> 3000
Aliphatic C-HStretch2850-3000

Chromatographic Separations and Purity Assessment

In the synthesis and characterization of this compound, chromatographic techniques are indispensable for both the purification of the final product and the real-time monitoring of the reaction's progress. These methods ensure the isolation of the compound in high purity and provide crucial insights into the reaction kinetics and efficiency.

Flash Column Chromatography for Purification

Flash column chromatography is a fundamental technique for the purification of synthesized this compound. This method separates the target compound from unreacted starting materials, byproducts, and other impurities based on the principle of differential adsorption on a stationary phase.

The general procedure involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto a solid support, typically silica (B1680970) gel. This loaded support is then placed atop a column packed with the stationary phase, most commonly silica gel (100-200 mesh). rsc.org The separation is achieved by eluting the column with a solvent system, known as the mobile phase. The polarity of the mobile phase is a critical parameter that is optimized to achieve the best separation.

For compounds like this compound, a typical mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or pentane, and a more polar solvent, like ethyl acetate (B1210297) or ether. mit.edursc.org The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to effectively separate compounds with different polarities. orgsyn.org The selection of the appropriate eluent system is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). mit.edu

During the elution process, fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. mit.edu These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. The purity of the final product is typically assessed by spectroscopic methods and can be further verified by techniques like Gas Chromatography (GC). mit.edu

Table 1: Key Parameters in Flash Column Chromatography for this compound Purification

ParameterDescriptionTypical Values/Materials
Stationary Phase The solid adsorbent that separates the mixture.Silica gel (100-200 mesh) rsc.org
Mobile Phase The solvent system that carries the mixture through the column.Hexane/Ethyl Acetate, Ether/Pentane mit.edursc.org
Elution Mode The method of applying the mobile phase.Isocratic or Gradient Elution orgsyn.org
Monitoring Technique used to analyze the collected fractions.Thin-Layer Chromatography (TLC) mit.edu

TLC Monitoring of Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective analytical technique used to monitor the progress of the reaction leading to the formation of this compound. rsc.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time.

To perform a TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a thin layer of adsorbent material (usually silica gel) coated onto a solid support like glass or aluminum. rsc.org The plate is then placed in a developing chamber containing a suitable solvent system. The solvent, or eluent, moves up the plate by capillary action, carrying the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

The progress of the reaction is monitored by comparing the TLC spots of the reaction mixture at different time intervals with the spots of the starting materials. rsc.org The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. rsc.org

The positions of the spots are quantified by their retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific solvent system and helps in identifying the product. Visualization of the spots is often achieved under UV light (254 nm) or by using staining agents like iodine. rsc.org

Table 2: Application of TLC in Monitoring the Synthesis of this compound

AspectDescriptionDetails
Purpose To track the conversion of reactants to products.Monitoring the disappearance of starting materials and the appearance of the product spot. rsc.org
Stationary Phase The adsorbent material on the TLC plate.Silica gel 60 F254 rsc.org
Mobile Phase The solvent used to develop the TLC plate.Typically a mixture of hexane and ethyl acetate. rsc.org
Visualization Method to see the separated spots.UV light (254 nm), Iodine chamber. rsc.org
Completion Criteria Indication that the reaction has finished.The complete disappearance of the starting material spot on the TLC plate. rsc.org

Research Findings on this compound in Organic Synthesis Remain Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and academic journals, no specific applications of the chemical compound this compound have been identified within the requested contexts of chiral synthesis, stereoselective transformations, and the development of novel reagents and catalytic systems.

Extensive investigations into the potential roles of this compound as a precursor for optically active β-amino acids, its use in the synthesis of pyrrolidine (B122466) and piperidine (B6355638) alkaloids, or its ability to control diastereoselectivity in N-acyloxyiminium reactions have yielded no relevant research findings. Similarly, there is no available information on its application as a reagent for amine functionalization or in the development of catalytic systems for amide bond formation.

The academic and research communities have published extensively on the broader topics outlined, including various methods for chiral synthesis and the development of catalytic processes. However, the specific involvement of this compound in these areas is not documented in the accessible body of scientific literature.

Therefore, this article is unable to provide detailed research findings, data tables, or in-depth discussion on the applications of this compound as per the structured outline provided, due to a lack of available scientific evidence and published research.

Applications in Organic Synthesis and Beyond Academic Research Focus

Development of Novel Reagents and Catalytic Systems

Photocatalytic Approaches to C-H Functionalization

The N-acyloxy functionality within molecules like N-(Acetyloxy)-N-benzylbenzamide positions them as valuable precursors for radical-based carbon-hydrogen (C-H) functionalization reactions, a cutting-edge area in organic synthesis. nih.gov While direct photocatalytic studies on this compound are not extensively documented, the closely related N-(acyloxy)phthalimides have emerged as highly effective precursors for generating alkyl radicals under visible light photocatalysis. researchgate.netnih.gov

These reactions typically involve the single-electron reduction of the N-(acyloxy) group by an excited photocatalyst. This process leads to the cleavage of the nitrogen-oxygen bond and subsequent decarboxylation to generate a carbon-centered radical. This radical can then participate in various C-H functionalization reactions, allowing for the direct installation of alkyl groups onto arenes and heteroarenes. researchgate.netnih.gov The general mechanism for such transformations provides a framework for understanding the potential of this compound in this context. The process is valued for its mild reaction conditions, often proceeding at room temperature, and its ability to functionalize complex molecules in the later stages of a synthetic sequence. nih.gov

Research in this area has demonstrated the utility of organic photocatalysts, such as 4CzIPN, in facilitating these transformations with visible light. nih.gov The ability to use low-energy photons as a sustainable energy source makes this a particularly attractive strategy in modern organic chemistry. nih.gov The application of these principles to this compound would likely involve the generation of a benzyl (B1604629) radical, which could then be used to forge new carbon-carbon bonds in a site-selective manner.

Investigations into Functional Group Interconversion and Reactivity

The reactivity of this compound is largely dictated by the electronic nature of the N-O bond and the amide functionality. The presence of two heteroatoms—nitrogen and oxygen—geminally substituted on the amide nitrogen leads to unique electronic properties. researchgate.net Theoretical models of related N-acyloxy-N-alkoxyamides suggest that the amide nitrogen is rendered electrophilic, making it susceptible to nucleophilic attack. researchgate.net This reactivity allows for functional group interconversions, where the acyloxy group can be displaced by a nucleophile in an SN2-type reaction at the nitrogen atom. researchgate.net

This type of reactivity is unusual for traditional amides, where the nitrogen is typically not electrophilic. The sp3 hybridization of the nitrogen atom in these systems is a key factor enabling this reactivity. researchgate.net Such transformations are significant as they allow for the direct formation of new nitrogen-element bonds, providing a pathway to a diverse range of nitrogen-containing compounds. The interconversion of the acyloxy group for other functionalities is a key synthetic strategy. For instance, the reaction with various nucleophiles can lead to the formation of new N-C, N-N, or N-S bonds, significantly expanding the synthetic utility of the this compound scaffold.

Exploration of Bioactive Scaffolds and Chemical Probes

The N-benzylbenzamide core structure is a prevalent motif in medicinal chemistry, serving as a scaffold for the development of various bioactive compounds.

Design and Synthesis of N-Benzylbenzamide Derivatives as Enzyme Inhibitor Scaffolds

The N-benzylbenzamide framework has proven to be a versatile scaffold for the design of potent enzyme inhibitors. A significant area of research has focused on their application as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. wikipedia.org Benzamide-containing compounds, including N-benzylbenzamide derivatives, can chelate the zinc ion present in the active site of HDACs, leading to their inhibition. nih.gov Novel N-(2-aminophenyl)-benzamide derivatives have been identified as nanomolar inhibitors of HDAC1 and HDAC2, demonstrating antiproliferative activity against cancer cell lines. nih.gov

Another important target for N-benzylbenzamide derivatives is tubulin. Certain derivatives have been designed as tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against various cancer cell lines by binding to the colchicine binding site. researchgate.net

The following table summarizes the inhibitory activities of selected N-benzylbenzamide derivatives against different enzymes.

Compound ClassTarget EnzymeKey Structural FeaturesReported Activity
N-(2-aminophenyl)-benzamidesHDAC1, HDAC2N-(2-aminophenyl)-benzamide as zinc-binding groupNanomolar inhibition, micromolar antiproliferative activity nih.gov
N-benzylbenzamidesTubulinVaried substitutions on the benzyl and benzamide (B126) ringsNanomolar antiproliferative activity researchgate.net

Synthetic Strategies for Melanogenesis Inhibitors Based on Benzamide Structures

Melanogenesis, the process of melanin production, is a key target for the development of skin whitening agents. nih.gov The enzyme tyrosinase plays a crucial role in this pathway by catalyzing the rate-limiting steps. medicaljournals.se Consequently, the inhibition of tyrosinase is a primary strategy for controlling melanin synthesis. nih.gov

N-benzylbenzamide derivatives have been identified as a potent new class of tyrosinase inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the presence and position of hydroxyl groups on both the benzyl and benzamide rings are critical for inhibitory activity. nih.gov For example, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide was found to be a particularly potent inhibitor. tandfonline.com Synthetic strategies often involve the modification of the enone functionality in chalcones to a more stable amide linkage, leading to the N-benzylbenzamide scaffold. tandfonline.com

Research has also explored other benzamide derivatives as melanogenesis inhibitors. For instance, N-(acryloyl)benzamide derivatives have shown promising tyrosinase inhibitory effects. nih.gov The following table highlights the tyrosinase inhibitory activity of representative benzamide derivatives.

Compound DerivativeTargetIC50 Value / % InhibitionReference Compound
N-(acryloyl)benzamide 1aMushroom Tyrosinase36.71 ± 2.14% inhibitionKojic Acid (21.56 ± 2.93% inhibition) nih.gov
N-(acryloyl)benzamide 1jMushroom Tyrosinase25.99 ± 2.77% inhibitionKojic Acid (21.56 ± 2.93% inhibition) nih.gov
N-Benzylbenzamide 15Mushroom TyrosinaseIC50 of 2.2 µMNot specified nih.govresearchgate.net

Derivatization for Biological Target Probing

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, provides a powerful toolkit for probing biological targets. wikipedia.org The this compound scaffold can be derivatized with bioorthogonal functional groups, or "chemical reporters," to serve as a chemical probe.

For instance, the introduction of an azide or an alkyne group onto the benzamide or benzyl ring would allow for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are highly specific and efficient, enabling the attachment of reporter molecules like fluorophores or affinity tags. This would allow for the visualization and identification of the biological targets with which the N-benzylbenzamide derivative interacts within a cellular context.

Another bioorthogonal strategy is the Staudinger ligation, which occurs between an azide and a phosphine. nih.gov By incorporating an azide into the this compound structure, researchers can use a phosphine-containing probe to label the molecule in a biological system. These derivatization strategies are crucial for understanding the mechanism of action of bioactive compounds and for identifying new therapeutic targets.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. nih.govbenthamdirect.com For N-(Acetyloxy)-N-benzylbenzamide, future efforts should be directed towards developing synthetic pathways that minimize environmental impact. This includes the use of renewable starting materials, employing safer solvents, and designing energy-efficient reaction conditions.

Current methods for synthesizing hydroxamic acid derivatives, the precursors to N-(acyloxy) amides, often rely on traditional approaches that may not be environmentally benign. organic-chemistry.org Exploring biocatalytic methods, such as the use of enzymes to facilitate amide bond formation, could offer a highly selective and green alternative. Additionally, the development of solvent-free reaction conditions or the use of aqueous media would significantly enhance the sustainability of the synthesis. nih.gov A comparative analysis of existing and potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes for this compound Precursors This table is interactive. Click on the headers to sort.

Synthetic Approach Advantages Areas for Improvement Potential Green Alternative
Traditional Chemical Synthesis High yields, well-established Use of hazardous reagents and solvents, energy-intensive Photochemical or electrochemical methods
Microwave-Assisted Synthesis Reduced reaction times, improved yields Potential for localized overheating, specialized equipment Sonocatalysis
Solid-Phase Synthesis Ease of purification, potential for automation High cost of resins, generation of solid waste Recyclable polymer supports

Exploration of Novel Catalytic Systems for Specific Transformations

The reactivity of the N-O bond in this compound presents a fertile ground for exploring novel catalytic transformations. Future research could focus on developing catalysts that can selectively cleave the N-O bond to generate reactive intermediates for subsequent functionalization. Transition metal catalysts, particularly those based on iron, copper, or iridium, have shown promise in mediating N-O bond cleavage in related systems like oximes and hydroxylamines. mdpi.com

The development of photocatalytic systems could also enable novel transformations under mild conditions. By utilizing visible light as an energy source, it may be possible to achieve transformations that are not accessible through traditional thermal methods. Furthermore, exploring the use of organocatalysts could provide a metal-free alternative for asymmetric transformations. taylorandfrancis.com

Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research should integrate experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling to provide a detailed picture of the reaction pathways.

Density Functional Theory (DFT) calculations can be employed to investigate the energetics of different proposed mechanisms for N-O bond cleavage, including heterolytic and homolytic pathways. rsc.orgnih.gov Computational studies can also shed light on the role of catalysts and solvents in influencing the reaction outcomes. nih.govacs.org This combined approach will be invaluable for predicting the reactivity of this compound and designing more efficient synthetic strategies.

Expanding the Scope of Derivatization Reactions for Diverse Chemical Libraries

The this compound scaffold can serve as a versatile building block for the synthesis of diverse chemical libraries. nih.gov Future work should focus on expanding the range of derivatization reactions to introduce a wide variety of functional groups at different positions of the molecule. For instance, modifications of the benzyl (B1604629) and benzoyl rings through electrophilic or nucleophilic aromatic substitution would allow for the generation of a large number of analogs.

Furthermore, the development of novel "click" chemistry approaches utilizing the N-(acyloxy)amide functionality could provide a rapid and efficient method for generating complex molecules. science.gov The synthesis of N-(acyloxy)-N-alkynylamides has recently been reported, opening up new avenues for derivatization through copper-catalyzed transformations. rsc.org A summary of potential derivatization strategies is provided in Table 2.

Table 2: Potential Derivatization Strategies for this compound This table is interactive. Click on the headers to sort.

Position of Modification Type of Reaction Potential Functional Groups to Introduce
Benzoyl Ring Electrophilic Aromatic Substitution Halogens, Nitro, Alkyl, Acyl
Benzyl Ring Nucleophilic Aromatic Substitution Amines, Alkoxides, Thiolates
Acetyl Group Transesterification Other acyl groups with varying chain lengths and functionalities

Stereoselective Synthesis and Chiral Recognition Studies

The introduction of chirality into the this compound scaffold could lead to the discovery of molecules with interesting biological activities. Future research should explore the development of stereoselective synthetic methods to access enantiomerically pure derivatives. This could involve the use of chiral catalysts or chiral auxiliaries. nih.gov

Furthermore, investigating the chiral recognition properties of these molecules is an important area of study. nih.gov Techniques such as NMR spectroscopy and circular dichroism can be used to study the interactions of chiral derivatives of this compound with other chiral molecules. Understanding these interactions is fundamental for applications in asymmetric catalysis and the development of chiral sensors. rsc.org

Investigation of Solid-State and Flow Chemistry Applications

The application of modern synthetic technologies, such as solid-state chemistry and flow chemistry, to the synthesis and transformations of this compound remains largely unexplored. The crystalline nature of related N-acyloxy-N-alkoxyamides suggests that solid-state reactivity could be a viable area of investigation. nih.gov

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.net Developing continuous flow processes for the synthesis and derivatization of this compound could lead to more efficient and sustainable production methods. amidetech.comacs.org The integration of in-line analytical techniques would allow for real-time reaction monitoring and optimization. digitellinc.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.